Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate
CAS No.: 330785-82-5
Cat. No.: VC21353566
Molecular Formula: C16H18ClN3O4S
Molecular Weight: 383.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330785-82-5 |
|---|---|
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfinylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H18ClN3O4S/c1-4-24-15(21)11-9-19-16(25(3)22)20-14(11)18-8-10-5-6-13(23-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20) |
| Standard InChI Key | HPWWGZRNBFATPZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)C |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)C |
Introduction
Chemical Properties and Structural Characteristics
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate (CAS: 330785-82-5) is a complex organic compound belonging to the pyrimidine family. The molecular formula is C16H18ClN3O4S with a molecular weight of 383.85 g/mol . The compound features a pyrimidine core with several key functional groups: an ethyl carboxylate at position 5, a methylsulfinyl group at position 2, and a 3-chloro-4-methoxybenzyl amino substituent at position 4. This structural configuration contributes to its potential pharmacological properties and synthetic utility.
The compound exists as a powder or liquid form under standard conditions and requires specific storage conditions: sealed in a dry container and kept at 2-8°C in a dark place to prevent degradation . The presence of the methylsulfinyl group, a key structural element, plays a crucial role in its chemical reactivity and potential biological activities.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate:
| Property | Value/Description |
|---|---|
| CAS Number | 330785-82-5 |
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 383.85 g/mol |
| Physical State | Powder or liquid |
| Storage Conditions | Keep in dark place, sealed in dry container, 2-8°C |
| MDL Number | MFCD25459252 |
| SMILES Code | O=C(C1=CN=C(S(C)=O)N=C1NCC2=CC=C(OC)C(Cl)=C2)OCC |
| Purity | Available at 98% purity |
The structural complexity of this compound contributes to its versatility in chemical reactions, particularly in nucleophilic substitution reactions involving the methylsulfinyl group. This reactivity pattern is similar to other 2-(methylsulfinyl)pyrimidine derivatives, which are widely utilized in medicinal chemistry as key intermediates .
Related Compounds and Derivatives
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate belongs to a family of structurally related compounds that share the pyrimidine core but differ in the functional groups at key positions. Understanding these related compounds provides valuable context for the potential applications and properties of our target compound.
Key Structural Analogs
Table 2 presents a comparison of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate with its most closely related structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | 330785-82-5 | C16H18ClN3O4S | 383.85 | Reference compound (methylsulfinyl group at position 2) |
| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | 330785-81-4 | C16H18ClN3O3S | 367.86 | Methylthio group at position 2 instead of methylsulfinyl |
| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate | 330785-99-4 | C15H16ClN3O4 | 337.76 | Hydroxy group at position 2 instead of methylsulfinyl |
| (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate | 330785-83-6 | C20H25ClN4O4 | 420.90 | 2-(hydroxymethyl)pyrrolidin-1-yl group at position 2 |
These structural analogs demonstrate the versatility of the pyrimidine scaffold and the potential for derivatization at multiple positions. Of particular note is the relationship between the methylthio derivative (330785-81-4) and our target compound, as the former likely serves as a synthetic precursor to the latter through oxidation of the sulfide to sulfoxide .
| Safety Parameter | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P264 - Wash skin thoroughly after handling P271 - Use only outdoors or in a well-ventilated area P280 - Wear protective gloves/protective clothing/eye protection/face protection And additional P statements for response, storage, and disposal |
| GHS Pictogram | Warning pictogram (exclamation mark) |
| PPE Requirements | Dust mask type N95 (US), Eyeshields, Gloves |
These hazard classifications align with similar pyrimidine derivatives and reflect the compound's potential irritant properties and moderately harmful nature if ingested or inhaled .
Current Research and Future Perspectives
Research on Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate and related compounds continues to evolve, with several promising directions for future investigation.
Emerging Applications
Recent research on structurally similar pyrimidine derivatives suggests potential applications that may be relevant to our target compound:
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Development of novel radioligands for imaging applications, as demonstrated by related methylsulfonyl pyrimidine derivatives
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Exploration of environmentally friendly synthesis methods, such as the use of dimethyl carbonate for methylation and hydrogen peroxide for oxidation, which aligns with green chemistry principles
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Investigation of structure-activity relationships to optimize biological activity and pharmacokinetic properties
The versatility of the pyrimidine scaffold, combined with the reactive methylsulfinyl group, positions this compound as a valuable building block for medicinal chemistry and chemical biology research.
Future Research Directions
Several promising research directions could further enhance our understanding and utilization of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate:
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Comprehensive evaluation of its pharmacological properties and potential biological targets
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Development of improved synthetic routes with higher yields and greater environmental sustainability
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Exploration of novel derivatives through functionalization of the reactive methylsulfinyl group
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Investigation of potential applications in catalysis and materials science
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Studies on its metabolism and pharmacokinetic properties in biological systems
These research directions would contribute to a more complete understanding of this compound's properties and potential applications across multiple scientific disciplines.
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